molecular formula C13H18N4O4S B2680194 ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate CAS No. 941985-82-6

ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate

Cat. No.: B2680194
CAS No.: 941985-82-6
M. Wt: 326.37
InChI Key: YJIWPEBUBYFHEB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a bicyclic heterocyclic compound containing a pyrazole ring fused to a pyrimidine ring . Pyrazolo[3,4-d]pyrimidines and their derivatives have been reported to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Scientific Research Applications

Synthesis and Cyclization Reactions

One area of application involves its utility in synthesis and cyclization reactions to form heterocyclic compounds. For instance, derivatives of pyrazolopyrimidinyl keto-esters, similar in structure to the compound , have been synthesized and reacted with various reagents to produce new compounds with significant enzymatic activity, particularly increasing the reactivity of cellobiase. This showcases the compound's potential in enhancing biochemical processes, with implications for biofuel production and biotechnology applications (Abd & Awas, 2008).

Antimicrobial Activities

Another critical application is in the development of antimicrobial agents. Novel heterocyclic compounds containing a sulfonamido moiety, prepared from related precursors, have demonstrated significant antibacterial activity. This highlights the compound's role in medicinal chemistry, particularly in designing new drugs to combat resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013).

Antioxidant Properties

Research has also explored the antioxidant properties of phenolic compounds from natural sources, where similar ester compounds serve as solvents or reagents in the isolation and characterization processes. These studies contribute to understanding how natural antioxidants can be utilized in food science and nutrition to combat oxidative stress-related diseases (Zhang et al., 2009).

Structural Chemistry

In structural chemistry, the compound's derivatives have been involved in studying molecular structures and reactivity, particularly in forming complex heterocyclic systems that could have applications in material science and catalysis (Liu et al., 2012).

Environmental Chemistry

The compound and its derivatives find applications in environmental chemistry, particularly in studies related to the oxidation of organic ethers. Such research is crucial for understanding the environmental impact and degradation pathways of organic pollutants, contributing to the development of more sustainable chemical processes and environmental remediation strategies (Turini et al., 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Pyrazolo[3,4-d]pyrimidines and their derivatives have been reported to possess diverse biological activities , but without specific studies on this compound, it’s difficult to predict its mechanism of action.

Future Directions

The future research directions for this compound would likely involve further studies to elucidate its synthesis, properties, and biological activities. Given the reported biological activities of related pyrazolo[3,4-d]pyrimidines , this compound could potentially be of interest in medicinal chemistry and drug discovery research.

Properties

IUPAC Name

ethyl 2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-3-9(12(20)21-4-2)22-13-15-10-8(11(19)16-13)7-14-17(10)5-6-18/h7,9,18H,3-6H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIWPEBUBYFHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC2=C(C=NN2CCO)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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